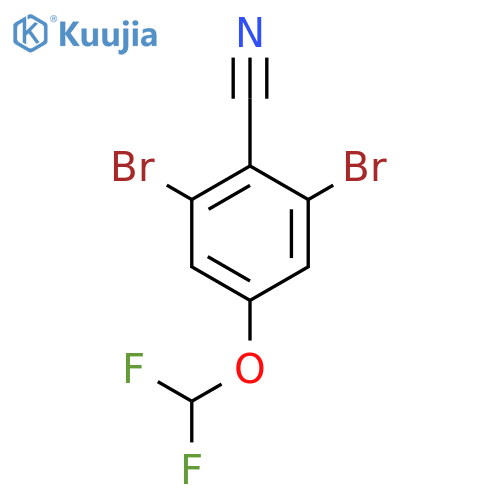

Cas no 1803711-15-0 (2,6-Dibromo-4-(difluoromethoxy)benzonitrile)

1803711-15-0 structure

商品名:2,6-Dibromo-4-(difluoromethoxy)benzonitrile

CAS番号:1803711-15-0

MF:C8H3Br2F2NO

メガワット:326.920327425003

CID:4974363

2,6-Dibromo-4-(difluoromethoxy)benzonitrile 化学的及び物理的性質

名前と識別子

-

- 2,6-Dibromo-4-(difluoromethoxy)benzonitrile

-

- インチ: 1S/C8H3Br2F2NO/c9-6-1-4(14-8(11)12)2-7(10)5(6)3-13/h1-2,8H

- InChIKey: VHDXRXBHSMIUNC-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C#N)=C(C=C(C=1)OC(F)F)Br

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 231

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 33

2,6-Dibromo-4-(difluoromethoxy)benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013020357-500mg |

2,6-Dibromo-4-(difluoromethoxy)benzonitrile |

1803711-15-0 | 97% | 500mg |

847.60 USD | 2021-06-24 | |

| Alichem | A013020357-250mg |

2,6-Dibromo-4-(difluoromethoxy)benzonitrile |

1803711-15-0 | 97% | 250mg |

504.00 USD | 2021-06-24 | |

| Alichem | A013020357-1g |

2,6-Dibromo-4-(difluoromethoxy)benzonitrile |

1803711-15-0 | 97% | 1g |

1,519.80 USD | 2021-06-24 |

2,6-Dibromo-4-(difluoromethoxy)benzonitrile 関連文献

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

1803711-15-0 (2,6-Dibromo-4-(difluoromethoxy)benzonitrile) 関連製品

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 249916-07-2(Borreriagenin)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量